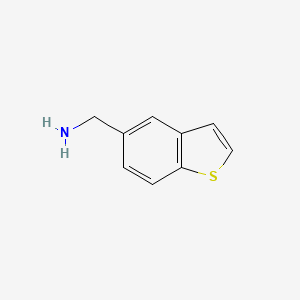

1-Benzothiophen-5-ylmethylamine

概要

説明

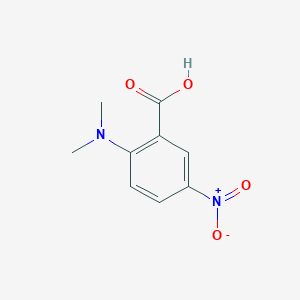

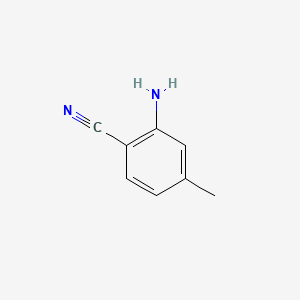

1-Benzothiophen-5-ylmethylamine is a compound that is structurally related to benzothiophenes, a class of heterocyclic aromatic compounds containing a sulfur atom within a five-membered ring fused to a benzene ring. While the provided papers do not directly discuss 1-Benzothiophen-5-ylmethylamine, they do provide insights into the chemistry of related benzothiophene derivatives and their synthesis, structure, and properties, which can be informative for understanding the compound .

Synthesis Analysis

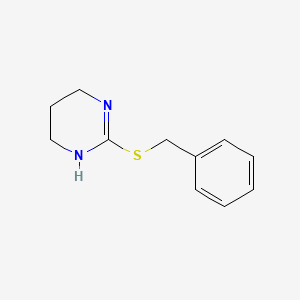

The synthesis of benzothiophene derivatives is often achieved through various organic reactions. For instance, the synthesis of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a benzothiophene-related herbicide, is reported to be de novo synthesized in good yield and confirmed by spectroscopic methods . Similarly, benzo[b]thiophen-3-ylacetonitriles are synthesized through a transition-metal-free [3+3] annulation process with nitroarenes, indicating the versatility of synthetic approaches for benzothiophene derivatives .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is often confirmed by X-ray crystallography. For example, the crystal structure of a benzothiophene-related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined, revealing a monoclinic space group and stabilization by various hydrogen bonds and π-π interactions . The planarity of the benzothiophene ring and its packing in a herringbone arrangement are common features observed in these compounds .

Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions. Electrophilic addition reactions, as demonstrated in the synthesis of erythro-1-(benzothiazol-2-yl)-1,2-dibromo-2-(2-chloro-5-nitrophenyl)ethane, are one example where a benzothiazole derivative is formed by the addition of bromine to a styrylbenzothiazole . These reactions can significantly alter the physical and chemical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are diverse and can be tailored by modifying their structure. The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes, which include thiophene derivatives, were studied using cyclic voltammetry and UV-vis spectra, indicating the potential for tuning their electronic properties . The pKa values of N-(benzothiazole-2-yl) acetamide derivatives were determined, showing the influence of the molecular structure on the acidity constants .

科学的研究の応用

-

Chemical Synthesis

- Benzothiophenes are used in the synthesis of a wide range of organosulfur compounds . They are synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

-

Medicinal Chemistry

- Thiophene and its substituted derivatives, including benzothiophenes, have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

Organic Photovoltaics

-

Pharmaceuticals

- Thiophene and its substituted derivatives, including benzothiophenes, are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

One-step Synthesis

- An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

Safety And Hazards

特性

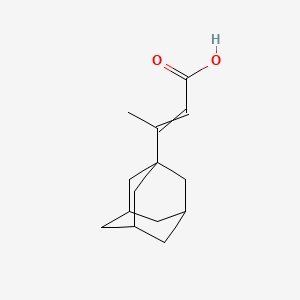

IUPAC Name |

1-benzothiophen-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXRGPGYJFNJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383675 | |

| Record name | 1-Benzothiophen-5-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzothiophen-5-ylmethylamine | |

CAS RN |

56540-52-4 | |

| Record name | 1-Benzothiophen-5-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)